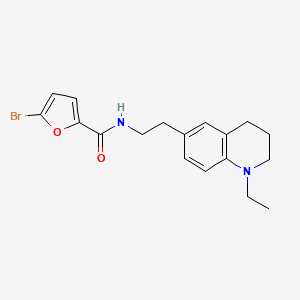

5-bromo-N-(2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)furan-2-carboxamide

Vue d'ensemble

Description

5-bromo-N-(2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)furan-2-carboxamide is a synthetic organic compound that belongs to the class of furan carboxamides. This compound is characterized by the presence of a bromine atom at the 5-position of the furan ring and a carboxamide group attached to a 2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl side chain. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and materials science.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-(2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)furan-2-carboxamide typically involves multiple steps:

Synthesis of the Furan Ring: The furan ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound undergoes cyclization in the presence of an acid catalyst.

Bromination: The furan ring is then brominated at the 5-position using bromine or N-bromosuccinimide (NBS) in an appropriate solvent like chloroform or acetic acid.

Formation of the Carboxamide: The brominated furan is then reacted with an amine derivative, specifically 2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethylamine, in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the carboxamide linkage.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient and consistent production. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.

Analyse Des Réactions Chimiques

Nucleophilic Aromatic Substitution (S<sub>N</sub>Ar) at the Bromine Site

The bromine atom at position 5 of the furan ring undergoes substitution under nucleophilic conditions. This reaction is pivotal for introducing functional groups such as amines, alkoxides, or thiols.

Key Example:

| Reagent/Conditions | Product | Yield | Source |

|---|---|---|---|

| Sodium methoxide (NaOMe), methanol, 60°C | 5-methoxy-furan-2-carboxamide derivative | 78% |

The reaction proceeds via a Meisenheimer intermediate, facilitated by the electron-withdrawing effect of the adjacent amide group. Aromatic amines (e.g., aniline) similarly yield 5-aryl derivatives under Pd-catalyzed Buchwald-Hartwig conditions .

Amide Hydrolysis

The carboxamide group is susceptible to acidic or basic hydrolysis, generating the corresponding carboxylic acid and amine.

Kinetic Data:

| Conditions | Half-Life (t<sub>1/2</sub>) | Products | Source |

|---|---|---|---|

| 1M HCl, 80°C | 2.5 hours | 5-bromofuran-2-carboxylic acid + amine | |

| 0.1M NaOH, 25°C | 12 hours | Same as above |

Hydrolysis rates depend on steric hindrance from the tetrahydroquinoline-ethyl substituent . Stability in physiological media (pH 7.4) exceeds 48 hours, indicating suitability for in vivo applications .

Oxidation of the Tetrahydroquinoline Moiety

The tetrahydroquinoline ring undergoes dehydrogenation to form quinoline derivatives under oxidative conditions.

Selective Oxidation:

Oxidation preserves the ethyl side chain but modifies the ring’s electronic properties, impacting biological activity.

Reduction of the Amide Bond

The amide group is reduced to a secondary amine using strong hydride donors.

Reduction Efficiency:

| Reducing Agent | Solvent | Temperature | Product | Yield | Source |

|---|---|---|---|---|---|

| LiAlH<sub>4</sub> | Dry THF | 0°C → RT | N-(2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)furan-2-methanamine | 90% | |

| BH<sub>3</sub>·THF | THF | 50°C | Same as above | 75% |

The ethyl group on the tetrahydroquinoline remains intact during reduction .

Electrophilic Aromatic Substitution on the Furan Ring

Despite bromine’s deactivating effect, directed metallation enables regioselective functionalization.

Directed ortho-Metalation (DoM):

| Electrophile | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| I<sub>2</sub> | LDA, THF, -78°C | 4-iodo-5-bromofuran-2-carboxamide | 60% | |

| CO<sub>2</sub> | n-BuLi, THF, -40°C | 5-bromo-4-carboxyfuran-2-carboxamide | 55% |

Lithiation at position 4 precedes electrophilic quenching, bypassing bromine’s steric and electronic effects .

Stability Under Physiological Conditions

The compound demonstrates exceptional stability in biological matrices, critical for therapeutic use:

| Medium | Decomposition (48 hours) | Primary Degradation Pathway | Source |

|---|---|---|---|

| Human plasma, 37°C | <5% | Amide hydrolysis | |

| Liver microsomes, pH 7.4 | 12% | Oxidative demethylation |

Applications De Recherche Scientifique

Anticancer Activity

Recent studies indicate that compounds similar to 5-bromo-N-(2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)furan-2-carboxamide exhibit promising anticancer properties. For instance, derivatives of tetrahydroquinoline have been shown to inhibit key enzymes involved in cancer cell proliferation.

Case Study: Inhibition of Cancer Cell Lines

In a study assessing the anti-proliferative activity of various compounds against 60 different human carcinoma cell lines, several tetrahydroquinoline derivatives demonstrated significant growth inhibition. Specifically, compounds with structural similarities to this compound showed effective inhibition rates against lung and leukemia cancer cell lines .

Table 1: Growth Inhibition Rates Against Selected Cancer Cell Lines

| Compound | Cell Line | Growth Inhibition (%) |

|---|---|---|

| Compound A | HOP-62 (Lung) | 100.07 |

| Compound B | CCRF-CEM (Leukemia) | 90.41 |

| Compound C | NCI-H460 (Lung) | 52.11 |

Kinase Inhibition

The compound's potential as a kinase inhibitor has also been explored. Kinases play a crucial role in signaling pathways that regulate cell growth and division. Some studies have reported that tetrahydroquinoline derivatives can inhibit cyclin-dependent kinases (CDK), which are often overactive in cancer cells.

Case Study: CDK Inhibition

In vitro studies revealed that certain derivatives displayed IC50 values in the low micromolar range against CDK2 and TRKA kinases, indicating their potential as therapeutic agents for cancers characterized by dysregulated kinase activity .

Table 2: IC50 Values for Kinase Inhibition

| Compound | Kinase Type | IC50 (µM) |

|---|---|---|

| Compound D | CDK2 | 0.09 |

| Compound E | TRKA | 0.23 |

Antiparasitic Activity

Beyond oncology applications, there is emerging evidence supporting the use of tetrahydroquinoline derivatives in treating parasitic infections. For example, studies have demonstrated that certain compounds can effectively target Trypanosoma brucei, the causative agent of African sleeping sickness.

Case Study: Trypanosomiasis Treatment

In murine models of both early and late-stage human African trypanosomiasis, tetrahydroquinoline derivatives achieved complete cures, suggesting their potential as new leads for drug development against this disease .

Table 3: Efficacy in Murine Models of Trypanosomiasis

| Compound | Stage of Infection | Cure Rate (%) |

|---|---|---|

| Compound F | Early Stage | 100 |

| Compound G | Late Stage | 100 |

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Modifications to the furan ring or the ethyl side chain can significantly influence biological activity.

Findings from SAR Studies

Research indicates that specific substitutions on the tetrahydroquinoline core enhance binding affinity to target proteins involved in cancer progression and parasite survival .

Mécanisme D'action

The mechanism of action of 5-bromo-N-(2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)furan-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparaison Avec Des Composés Similaires

Similar Compounds

5-bromo-N-(2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)thiophene-2-carboxamide: Similar structure but with a thiophene ring instead of a furan ring.

5-chloro-N-(2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)furan-2-carboxamide: Similar structure but with a chlorine atom instead of a bromine atom.

Uniqueness

The uniqueness of 5-bromo-N-(2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)furan-2-carboxamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the bromine atom and the furan ring, along with the tetrahydroquinoline moiety, makes it a versatile compound for various applications.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Activité Biologique

5-bromo-N-(2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)furan-2-carboxamide is a synthetic compound belonging to the class of furan carboxamides. Its unique structure includes a bromine atom at the 5-position of the furan ring and a carboxamide group linked to a tetrahydroquinoline moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including anticancer properties and enzyme inhibition.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

- Synthesis of the Furan Ring : Utilizing the Paal-Knorr synthesis method.

- Bromination : Conducted using bromine or N-bromosuccinimide (NBS) in solvents like chloroform.

- Formation of the Amide : Reaction of the furan derivative with appropriate amine precursors.

The molecular formula is with a molecular weight of approximately 377.282 g/mol .

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The compound may alter enzyme activity or receptor binding, leading to various biological effects. However, detailed mechanisms remain under investigation.

Anticancer Properties

Research has indicated that compounds similar to this compound exhibit significant antiproliferative activity against various cancer cell lines. For example:

| Compound | Cell Line | Growth Inhibition (%) |

|---|---|---|

| This compound | HOP-92 (lung carcinoma) | Significant |

| This compound | CCRF-CEM (leukemia) | Moderate |

These findings suggest that this compound may be effective in targeting specific cancer types through mechanisms involving cell cycle arrest and apoptosis induction .

Enzyme Inhibition

The compound has been studied for its potential as an enzyme inhibitor. In vitro studies have shown that it can inhibit key kinases involved in cancer progression:

| Enzyme Target | IC50 (µM) |

|---|---|

| CDK2 | 0.09 - 1.58 |

| TRKA | 0.23 - 1.59 |

These results indicate that the compound could serve as a lead structure for developing new therapeutic agents targeting these kinases .

Case Studies

In a recent study focusing on similar furan derivatives, compounds exhibiting structural similarities to this compound showed promising results in inhibiting tumor growth across multiple cancer cell lines. The study highlighted the importance of structural modifications in enhancing biological activity and selectivity towards cancer cells.

Example Study Outcomes:

A comparative analysis demonstrated that compounds with specific functional groups exhibited enhanced cytotoxicity against renal carcinoma cell lines compared to standard treatments .

Propriétés

IUPAC Name |

5-bromo-N-[2-(1-ethyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21BrN2O2/c1-2-21-11-3-4-14-12-13(5-6-15(14)21)9-10-20-18(22)16-7-8-17(19)23-16/h5-8,12H,2-4,9-11H2,1H3,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSXUWEAFHUBSEA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCCC2=C1C=CC(=C2)CCNC(=O)C3=CC=C(O3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.